N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide
CAS No.: 1058203-66-9
Cat. No.: VC11924882
Molecular Formula: C15H13BrN2O3
Molecular Weight: 349.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058203-66-9 |
|---|---|
| Molecular Formula | C15H13BrN2O3 |
| Molecular Weight | 349.18 g/mol |
| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-5-bromofuran-2-carboxamide |
| Standard InChI | InChI=1S/C15H13BrN2O3/c1-9(19)18-7-6-10-2-3-11(8-12(10)18)17-15(20)13-4-5-14(16)21-13/h2-5,8H,6-7H2,1H3,(H,17,20) |
| Standard InChI Key | GMMHWNFIAAMYMD-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
| Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Introduction
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide is a complex organic compound belonging to the indole derivatives class. It features an indole nucleus combined with a furan-2-carboxamide moiety, a bromine atom, and an acetyl group, which enhance its chemical reactivity and potential biological activity. This compound is of interest in pharmaceutical research due to its unique structural features and potential applications in various fields.
Biological Activities and Potential Applications
Indole derivatives, including N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide, are known for their diverse biological activities. These compounds can interact with various biological targets, making them subjects of interest in pharmaceutical research.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide | Potential biological activity due to indole and furan moieties | Presence of bromine and acetyl groups |
| N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)benzamide | Neuropeptide Y Y2 receptor antagonist | Cyanophenyl group |
| N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzenesulfonamide | Anti-inflammatory potential | Trifluoromethyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume